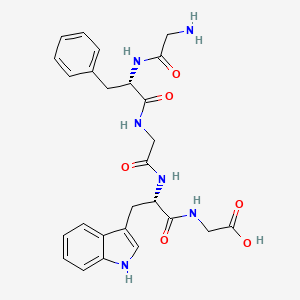
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine is a synthetic peptide composed of glycine, phenylalanine, and tryptophan residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanylglycyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, L-tryptophan, and glycine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Reduction reactions can target the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Cleaved peptide fragments.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Glycyl-L-phenylalanylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cellular processes like apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide with similar structural features but lacking the tryptophan residue.
Glycyl-L-tryptophan: Another dipeptide that includes tryptophan but not phenylalanine.
Phenylalanylglycylglycine: A tripeptide with a different sequence of amino acids.
Uniqueness
Glycyl-L-phenylalanylglycyl-L-tryptophylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both phenylalanine and tryptophan residues allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
60341-74-4 |
|---|---|
Formule moléculaire |
C26H30N6O6 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H30N6O6/c27-12-22(33)31-20(10-16-6-2-1-3-7-16)25(37)29-14-23(34)32-21(26(38)30-15-24(35)36)11-17-13-28-19-9-5-4-8-18(17)19/h1-9,13,20-21,28H,10-12,14-15,27H2,(H,29,37)(H,30,38)(H,31,33)(H,32,34)(H,35,36)/t20-,21-/m0/s1 |
Clé InChI |
QRSWAQQBWQYKPH-SFTDATJTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


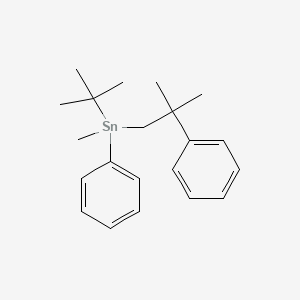
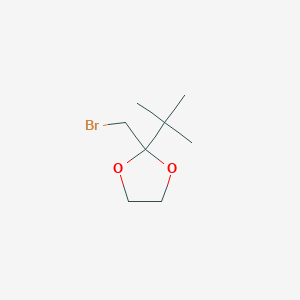
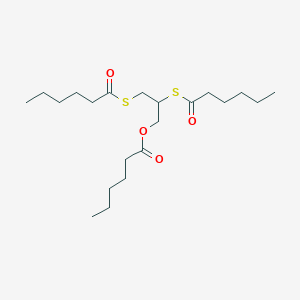



![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)

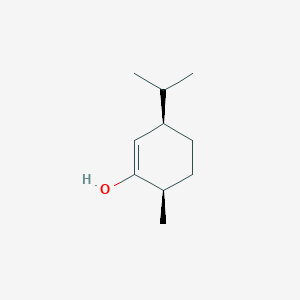
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)

![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
